(r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

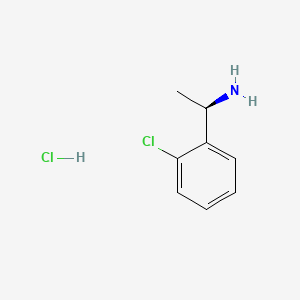

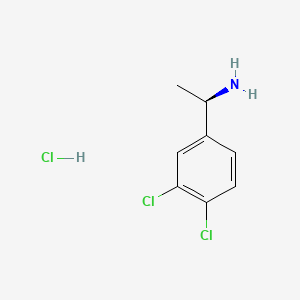

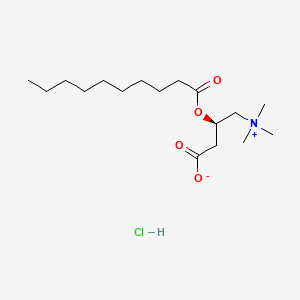

(r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral compound used in a variety of scientific applications, including synthesis, research, and lab experiments. It is a member of the pyrrolidine family and is composed of a nitrogen-containing four-membered ring and a phenyl group. The compound is also known as (R)-(-)-2-(4-methoxyphenyl)pyrrolidine hydrochloride, (R)-(-)-2-(4-methoxyphenyl)pyrrolidinium chloride, and (R)-(-)-2-(4-methoxyphenyl)pyrrolidine HCl.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Spiro-Indole-Pyrrolidine Derivatives : The compound has been utilized in the synthesis of spiro-indole-pyrrolidine derivatives, which are recognized for their antimicrobial, antitumor activities, and as inhibitors of the human NK1 receptor. These derivatives exhibit significant biological importance and pharmacological relevance, indicating the potential of (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride as a precursor in medicinal chemistry (Sundar et al., 2011).

Crystal Structure and Computational Chemistry : Research has also delved into the crystal structure and computational chemistry aspects of derivatives of (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride. The crystal structure of these compounds provides insights into their stability and interactions at the molecular level, further highlighting their potential in drug design and development (Pedroso et al., 2020).

Biological Evaluation and Potential Applications

- GABA Uptake Inhibitors : A series of enantiomerically pure derivatives synthesized from (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride were evaluated for their ability to inhibit GABA transport proteins, indicating their potential use in neurological disorders. This research suggests that appropriate lipophilic groups at certain positions may enhance inhibition efficiency, underscoring the versatility of (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride in synthesizing biologically active molecules (Zhao et al., 2013).

Material Science and Chemistry

- Synthesis of Polyimides : The compound has contributed to the synthesis of novel aromatic diamine monomers, which were used to synthesize a series of polyimides. These materials demonstrated excellent solubility, thermal stability, and hydrophobicity, making them suitable for various applications in material science, including electronics and coatings (Huang et al., 2017).

properties

IUPAC Name |

(2R)-2-(4-methoxyphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBSLTSQSAXLOG-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)